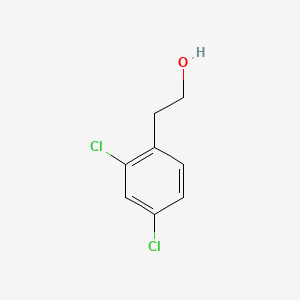

2,4-Dichlorophenethyl alcohol

Vue d'ensemble

Description

2,4-Dichlorophenethyl alcohol is a derivative of phenethyl alcohol . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of 2,4-Dichlorophenethyl alcohol involves selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . The yield of the reaction is 65% .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenethyl alcohol is C8H8Cl2O . The molecular weight is 191.05 . The SMILES string is OCCc1ccc(Cl)cc1Cl .Physical And Chemical Properties Analysis

2,4-Dichlorophenethyl alcohol has a boiling point of 119 °C/0.8 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.566 (lit.) .Applications De Recherche Scientifique

Microwave Assisted Nanoscale Zero-Valent Copper Activated Persulfate

This research investigated the removal of 2,4-dichlorophenol (2,4-DCP) from aqueous solutions using a microwave irradiation assisted system. Effective operational parameters were studied, resulting in the complete degradation of 2,4-DCP and the identification of major intermediates of degradation (Ghorbanian et al., 2019).

Polyvinyl Alcohol-Immobilized Phanerochaete Chrysosporium

This study utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium for the bioremediation of wastewater containing 2,4-dichlorophenol. The biosorbent showed high efficiency in removing both cadmium and 2,4-DCP from polluted wastewater (Huang et al., 2015).

Titanium Dioxide Photocatalytic Oxidation

This research focused on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in UV-illuminated aqueous TiO2 suspension. The study provided insights into the degradation mechanisms and identified major reaction intermediates (Sun & Pignatello, 1995).

Low Temperature Plasma Coupled with TiO2 Photocatalysis

This study investigated the degradation of 2,4-DCP in wastewater using a dielectric barrier discharge reactor coupled with TiO2 photocatalysis. The research highlighted the role of hydroxyl radicals in the degradation process and the enhanced efficiency with I-TiO2 compared to TiO2 alone (Li et al., 2015).

Biodegradation in Sequencing Batch Reactors

This study demonstrated the biodegradation of 2,4-DCP in sequencing batch reactors augmented with immobilized mixed culture. The research showed how bioaugmentation level impacted the performance of the systems in treating 2,4-DCP containing wastewater (Quan et al., 2003).

Visible-Light-Induced Photocatalytic Degradation

The degradation of 4-chlorophenol and other phenolic compounds under visible light in the presence of pure TiO2 was studied. The findings suggest a surface complexation mechanism responsible for the visible light reactivity (Kim & Choi, 2005).

Studies in Plant Metabolism

Radioactive 2,4-dichlorophenoxyacetic acid was used to study the translocation and metabolism of this chemical in plants. The research provides insights into the metabolism of 2,4-D in etiolated bean plants (Jaworski et al., 1955).

Removing 2,4-Dichlorophenol from Aqueous Environments

This research explored using MgO nanoparticles as a catalyst in the ozonation process for removing 2,4-DCP from aqueous environments. The study provided optimal conditions for the removal process, achieving high efficiency under specific conditions (Mohammadi et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

2,4-Dichlorophenethyl alcohol is a phenethyl alcohol derivative It has been found to have selective electrocatalytic dehalogenation over pd-loaded felt cathode .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins

Biochemical Pathways

Its selective electrocatalytic dehalogenation over pd-loaded felt cathode has been investigated This suggests that it may have an impact on the redox reactions in the body

Pharmacokinetics

It is known that it has a molecular weight of 19105 , which may influence its absorption and distribution in the body

Result of Action

It is known to be a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJGKPVJAALUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370122 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81156-68-5 | |

| Record name | 2,4-Dichlorophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

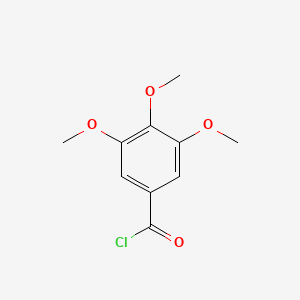

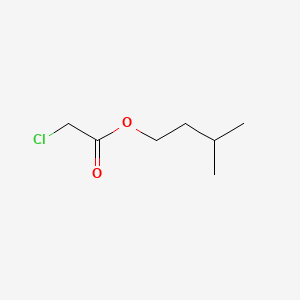

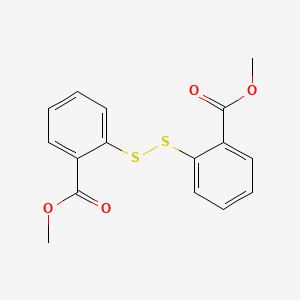

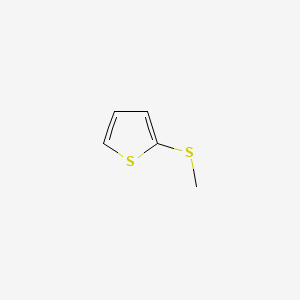

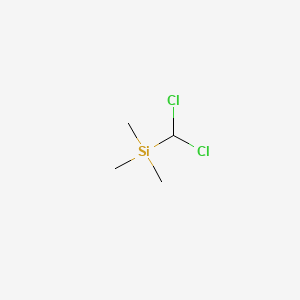

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

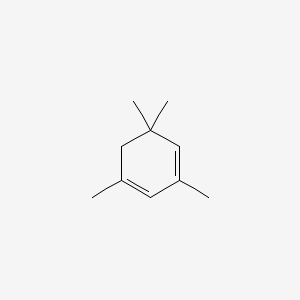

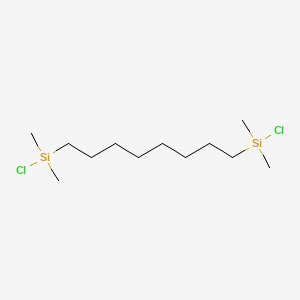

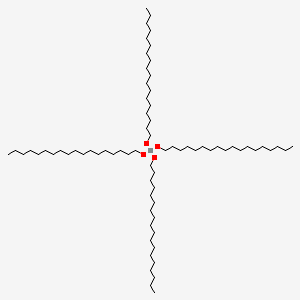

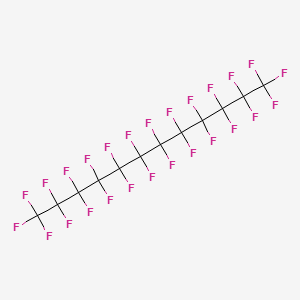

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.